(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine molecular structure
(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine molecular structure
Initiating Information Gathering
I'm starting by thoroughly researching the molecular structure of (S )-2,3,4,9-tetrahydro-1H-carbazol-3-amine. I'm focusing on stereochemistry, conformational analysis, and other crucial structural details. I'll need to know this thoroughly before examining experimental and computational methods.
Outlining Methodological Approach
I've outlined my approach now, starting with a comprehensive search for the structural details of (S )-2,3,4,9-tetrahydro-1H-carbazol-3-amine and relevant experimental/computational methods. My plan is to include synthesis and drug development relevance in the search too. I will then begin structuring the technical guide, which will cover the molecular introduction and a detailed three-dimensional structure analysis, including experimental/computational methodologies.
Confirming Initial Findings
I've established a solid foundation. My initial search successfully pinpointed the chemical identity of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, verifying its CAS number, molecular formula, and a 2D structure. This gives me a solid base to build upon.
Deepening Structural Understanding
I'm now going deeper. The compound's medicinal chemistry relevance is clear, with links to antitumor, antibacterial, and other activities. However, I need more structural specifics, particularly 3D conformation. My current search lacks crystallographic data or computational analyses. Next, I will focus on finding these missing structural details.
Seeking Structural Details
I've confirmed the compound's chemical identity and medicinal significance. My focus shifts to the lack of detailed structural information. While research confirms broad medicinal applications, detailed crystallographic data or computational analyses of the (S)-enantiomer's 3D conformation is missing. To address this, I'll prioritize a search for crystallographic data, NMR studies, or computational chemistry papers that elucidate this molecule's structure.
Seeking Structural Clarity
I've made some progress, though a comprehensive 3D molecular structure for (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine remains elusive. My latest searches did turn up a crystal structure for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole. This gives me a starting point, but I need more data to accurately model the amine substitution.
Refining Structural Insights
I'm getting closer, but a full 3D model is still out of reach. The cyclohexene ring's half-chair conformation, revealed by the parent compound's crystal structure, is extremely helpful. I haven't found specific NMR or computational studies for the target molecule; search results focus on the racemic mixture or related compounds. While crystal data for the target is lacking, the mention of enantiopure (R)-isomer synthesis suggests stereoselective methods exist, which is relevant to my understanding.
Revisiting Structural Strategies
I've learned more, but a definitive 3D model remains a work in progress. While the half-chair conformation from the parent compound's structure is a great foundation, direct crystal data for the target molecule (S)-3-amino derivative is absent. I couldn't find detailed NMR or computational studies specific to this exact compound; instead, the results focus on the racemic mixture. References to enantiopure (R)-isomer synthesis are helpful though, suggesting stereoselective methods exist. Now, I will leverage the parent compound's structure to infer conformation and search for general amine bond data.
Analyzing Structural Data
Synthesizing Available Data
I've gathered quite a bit now! The parent molecule's crystal structure and cyclic amine bond details give a solid foundation. While a complete experimental 3D structure or a conformational study on the title compound remains unavailable, I've got strong clues to build a good model. I've also pulled general spectroscopic data. I'm focusing on weaving all this into a coherent guide since the ideal data isn't popping up.
Developing a Detailed Model
I'm now shifting gears. Since direct experimental data remains scarce, I will focus on constructing a comprehensive structural model. The crystal structure of the parent compound's half-chair conformation will serve as the template. My plan is to detail a modeling process, outlining a complete step-by-step computational analysis protocol, and provide guidance on spectroscopic characterization. I'll clearly indicate that my model will be based on related structures and established principles.
Constructing a Technical Guide
I've significantly refined my strategy. I'm moving away from seeking a complete dataset and towards crafting a detailed technical guide. It will begin with a 3D model based on the parent compound's crystal structure and the half-chair conformation. I'll outline a computational chemistry workflow and spectroscopic characterization protocol, predicting chemical shifts and IR bands. I'll include tables summarizing data and generating visualizations to enhance the usefulness.
Refining Modeling Strategy
The existing searches have not yielded the complete data I was seeking, but have given critical insights. I'm leveraging the parent compound's crystal structure and known conformational principles to develop a detailed technical guide. I'm focusing on a step-by-step computational analysis protocol, along with spectroscopic characterization methods, filling in missing data with solid scientific reasoning and protocols.
